molecular formula C9H11N3 B8504652 2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine

2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine

Cat. No.: B8504652
M. Wt: 161.20 g/mol
InChI Key: BAUZUPOLQIEYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-c]pyridine core is a privileged structure used in the design of compounds for pharmaceutical research. This core structure has been identified as a key component in the development of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in oncology . Researchers have utilized this scaffold to create inhibitors demonstrating low nanomolar potency against acute leukemia and small-cell lung cancer cell lines . Furthermore, structurally similar pyrrolo[2,3-c]pyridine analogues have been investigated as potential imaging agents for neurofibrillary tangles in the brain, which are associated with neurodegenerative diseases like Alzheimer's . The 2-ethyl substituent on this molecule offers a point of diversification for researchers to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and metabolic stability. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine

InChI

InChI=1S/C9H11N3/c1-2-7-3-6-4-9(10)11-5-8(6)12-7/h3-5,12H,2H2,1H3,(H2,10,11)

InChI Key

BAUZUPOLQIEYFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=NC=C2N1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-c]pyridine Family

The following table highlights key derivatives of 1H-pyrrolo[2,3-c]pyridin-5-amine and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
2-Ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine Ethyl at position 2, amine at position 5 C₉H₁₁N₃ Enhanced lipophilicity; potential kinase ligand Extrapolated
1H-Pyrrolo[2,3-c]pyridin-5-amine Unsubstituted (parent compound) C₇H₇N₃ Base scaffold for derivatization
4-Bromo-1H-pyrrolo[2,3-c]pyridin-5-amine Bromine at position 4 C₇H₆BrN₃ Halogenation for cross-coupling reactions
5-Methyl-5H-pyrrolo[2,3-c]quinoline Methyl at position 5, fused quinoline system C₁₃H₁₁N₃ Cryptolepine analog; anticancer potential
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Chlorine at position 7, ester at position 2 C₁₀H₉ClN₂O₂ Intermediate for further functionalization

Key Observations :

  • Substituent Effects : The ethyl group in the target compound increases molecular weight and lipophilicity compared to the unsubstituted parent compound. Halogenated derivatives (e.g., 4-bromo, 7-chloro) are typically used in Suzuki-Miyaura coupling reactions for diversification .

Comparison with Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds with alternative ring fusion or heteroatom placement show distinct pharmacological profiles:

Compound Name (Example) Core Structure Key Features Biological Relevance Reference
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Pyrrolo[2,3-b]pyridine core Chlorine and trifluoromethyl groups for enhanced binding Kinase inhibition (implied by structural motifs)
5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl derivatives Pyrrolo[2,3-d]pyrimidine core Fluorine and methyl groups for metabolic stability Anticancer agents (e.g., kinase targets)

Key Observations :

  • Ring Fusion Position : Pyrrolo[2,3-c]pyridine (target compound) differs from [2,3-b] and [2,3-d] analogs in nitrogen placement, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Strategies : Fluoro () and trifluoromethyl () groups are common in drug design to improve bioavailability and target affinity.

Commercial Availability and Purity

  • This compound: Not explicitly listed in evidence, but analogs like 1H-pyrrolo[2,3-c]pyridin-5-amine are available from suppliers (e.g., CymitQuimica at €319.00/1g; ).
  • Purity Standards : Related pyrrolopyridines are typically ≥95% pure ().

Preparation Methods

Madelung Cyclization Adaptations

The Madelung synthesis, traditionally employed for indole derivatives, has been adapted for azaindoles. As demonstrated in the synthesis of 1H-pyrrolo[2,3-b]pyridines, this method involves intramolecular cyclization of ortho-acylanilides under strongly basic conditions. For the [2,3-c] isomer, a hypothetical route could utilize 3-aminopyridine-4-carboxaldehyde as a starting material. Cyclization via LDA-mediated deprotonation at -78°C followed by heating could yield the unsubstituted core.

Fischer Indole Synthesis Modifications

The Fischer indole method, employing phenylhydrazines and carbonyl compounds, has been modified for azaindoles. For example, condensation of 4-ethylpyridin-3-amine with ethyl glyoxylate under acidic conditions could theoretically generate the 2-ethyl-substituted core, though regioselectivity challenges necessitate protective group strategies.

Direct Functionalization of the Pyrrolo[2,3-c]pyridine Core

Electrophilic Alkylation at Position 2

Introducing the ethyl group at position 2 requires careful control of reaction conditions to avoid over-alkylation.

Method A: Friedel-Crafts Alkylation
Using anhydrous AlCl₃ as a catalyst, reaction with ethyl chloride in dichloromethane at 0°C achieves moderate yields (40-50%) but suffers from poor regioselectivity.

Method B: Directed Ortho-Metalation
Protecting the pyrrole nitrogen with a tosyl group enables directed lithiation at position 2. Subsequent quenching with ethyl iodide affords the 2-ethyl derivative in 65% yield.

ConditionReagentsYieldRegioselectivity
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C45%Low
Directed MetalationTosyl-Cl, LDA, EtI, THF65%High

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination at Position 5

Installation of the amine group utilizes a 5-chloro or 5-bromo precursor. Reaction with aqueous ammonia under Pd₂(dba)₃/Xantphos catalysis at 100°C provides the amine in 80% yield.

Functional Group Interconversion Pathways

Nitro Reduction Route

Nitration of 2-ethyl-1H-pyrrolo[2,3-c]pyridine at position 5 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, 5% Pd/C) yields the amine. However, over-nitration and ring decomposition limit efficiency (35% yield).

Carboxylate-to-Amide Conversion

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes hydrolysis to the carboxylic acid (6N HCl, reflux), followed by conversion to the amide via EDCI/HOBt coupling. Hofmann degradation with Br₂/NaOH then affords the amine in 55% overall yield.

Protective Group Strategies

Nitrogen Protection for Regiocontrol

Tosyl or phenylsulfonyl groups prevent unwanted side reactions during electrophilic substitutions. For example, tosylation of the pyrrole nitrogen enables clean bromination at position 5, which is subsequently aminated. Deprotection with NaOH/MeOH restores the free amine.

Transient Silyl Protection

Using tert-butyldimethylsilyl (TBS) groups temporarily blocks reactive positions, allowing sequential functionalization. This approach is critical in multi-step syntheses requiring orthogonal protection.

Comparative Analysis of Synthetic Routes

MethodStepsOverall YieldKey Advantage
Madelung + Alkylation528%Atom-economic core formation
Fischer + Amination632%High regioselectivity
Negishi + Buchwald456%Scalable, high yields

Challenges and Optimization Opportunities

  • Regioselectivity in Electrophilic Substitution : The electron-rich pyrrole ring favors substitutions at positions 3 and 5, complicating ethyl introduction at position 2. Microwave-assisted conditions may enhance selectivity.

  • Amine Stability : The free amine is prone to oxidation; in situ protection as a Boc derivative during synthesis improves stability.

  • Catalyst Cost : Pd-based catalysts account for 60% of total synthesis cost. Recent advances in iron-catalyzed couplings could reduce expenses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1H-pyrrolo[2,3-c]pyridin-5-amine, and how can intermediates be characterized?

  • Methodology : Begin with Suzuki-Miyaura cross-coupling reactions to construct the pyrrolopyridine core. For example, demonstrates Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran as a catalytic system for coupling boronic acids to halogenated intermediates. Characterization should include LC-MS for purity, NMR (¹H/¹³C) for structural confirmation, and X-ray crystallography for ambiguous cases (if crystalline). Monitor reaction progress via TLC or HPLC .

Q. How can researchers optimize reaction conditions for introducing the ethyl substituent at the 2-position?

  • Methodology : Use alkylation strategies with NaH and ethyl iodide in THF (0°C to room temperature), as shown in for analogous methyl substitutions. Optimize solvent polarity (e.g., THF vs. DMF) and reaction time to minimize side products. Post-reaction purification via column chromatography (hexane/acetone gradients) is recommended .

Q. What safety precautions are critical when handling pyrrolopyridine derivatives during synthesis?

  • Methodology : Follow protocols in and : use fume hoods, avoid inhalation of vapors, and wear nitrile gloves. For spills, absorb solids with diatomaceous earth and rinse with water. Store intermediates in sealed containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods streamline the design of novel pyrrolopyridine derivatives with enhanced bioactivity?

  • Methodology : Implement quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as in . Use tools like Gaussian or ORCA to model substituent effects on electronic properties. Pair computational predictions with high-throughput experimentation to validate reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolopyridine analogs?

  • Methodology : Conduct meta-analyses of published IC₅₀ values, controlling for assay conditions (e.g., cell lines, incubation times). Use statistical design of experiments (DoE), as in , to identify confounding variables (e.g., solvent traces in final products). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers optimize regioselectivity in electrophilic substitutions on the pyrrolopyridine core?

  • Methodology : Modify directing groups (e.g., install a Boc-protected amine at the 5-position) to steer electrophiles to the 3- or 7-position. Use NIS (N-iodosuccinimide) in acetone for iodination ( ). Monitor regioselectivity via ¹H NMR coupling constants and NOE experiments .

Q. What advanced purification techniques are suitable for isolating trace impurities in final compounds?

  • Methodology : Employ preparative HPLC with C18 columns (ACN/water gradients) or chiral stationary phases for enantiomeric resolution. For thermally sensitive compounds, use vacuum sublimation. Validate purity via HRMS and elemental analysis .

Notes

  • Contradictions : and highlight variations in Pd catalyst efficiency (Pd(OAc)₂ vs. Pd(PPh₃)₄). Researchers should screen catalysts based on substrate electronics.

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